2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as JB-318, is a novel compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol involves its binding to specific receptors in the brain and other tissues, leading to changes in cellular signaling pathways and physiological responses. It has been shown to modulate the activity of certain neurotransmitter receptors, including the dopamine D2 receptor, and to inhibit the activity of enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammation and pain, and improvement of cognitive function in animal models. It has also been shown to have a favorable safety profile and low toxicity in preclinical studies.
Advantages and Limitations for Lab Experiments
2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments, including its high potency, selectivity, and favorable safety profile. However, its limitations include the need for further optimization of its pharmacokinetic properties and the need for more extensive preclinical and clinical studies to assess its efficacy and safety in humans.
Future Directions
There are several future directions for research on 2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol, including optimization of its pharmacokinetic properties, identification of its molecular targets and signaling pathways, and evaluation of its efficacy and safety in human clinical trials. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise for use in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves modulation of neurotransmitter receptors and inhibition of inflammation and pain. This compound has several advantages for use in lab experiments, but further research is needed to fully understand its potential in the treatment of neurological and psychiatric disorders.
Synthesis Methods
2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate product, which is then further reacted with piperazine and ethanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-[1-cyclohexyl-4-(2,6-dimethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor, and to exhibit anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-[1-cyclohexyl-4-[(2,6-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-25-20-9-6-10-21(26-2)19(20)16-22-12-13-23(18(15-22)11-14-24)17-7-4-3-5-8-17/h6,9-10,17-18,24H,3-5,7-8,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXXUAQEMHMPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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